molecular formula C18H12F11N5O3S2 B11122717 N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide

N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide

Cat. No.: B11122717
M. Wt: 619.4 g/mol
InChI Key: ZTGIFHQWVOURTF-UHFFFAOYSA-N
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Description

N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a trifluoromethyl group, and a thioureido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the trifluoromethyl group, and the coupling of the thioureido moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-Methoxy-2-pyrazinyl)-4-(3-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-thioureido)benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H12F11N5O3S2

Molecular Weight

619.4 g/mol

IUPAC Name

1-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]thiourea

InChI

InChI=1S/C18H12F11N5O3S2/c1-37-13-12(30-6-7-31-13)34-39(35,36)9-4-2-8(3-5-9)32-14(38)33-11(15(19,20)18(27,28)29)10(16(21,22)23)17(24,25)26/h2-7H,1H3,(H,30,34)(H2,32,33,38)

InChI Key

ZTGIFHQWVOURTF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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